NHS-bis-PEG2-amide-Mal

Catalog No.
S12888604
CAS No.
M.F
C33H46N6O14
M. Wt
750.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NHS-bis-PEG2-amide-Mal

Product Name

NHS-bis-PEG2-amide-Mal

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate

Molecular Formula

C33H46N6O14

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41)

InChI Key

WESJRLOWUQLHTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

NHS-bis-PEG2-amide-Mal, also known as N-Mal-N-bis(PEG2-NHS ester), is a specialized compound utilized primarily in bioconjugation and the synthesis of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). This compound features a branched polyethylene glycol (PEG) structure that enhances its solubility in aqueous environments, making it suitable for various biological applications. The molecule contains two terminal N-hydroxysuccinimide (NHS) esters, which can react with primary amines to form stable amide bonds, and a maleimide group that can specifically react with thiol groups to form covalent bonds, facilitating the conjugation of biomolecules .

  • Amide Bond Formation: The NHS ester groups react with primary amines (-NH2) found in proteins or other biomolecules. This reaction typically occurs under mild conditions and results in the formation of stable amide bonds. Common coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) can be utilized to facilitate this reaction .
  • Thiol-Maleimide Reaction: The maleimide group reacts selectively with thiol (-SH) groups, forming a stable thioether bond. This reaction is highly specific and is commonly employed for labeling cysteine residues in proteins, enabling targeted modifications .

NHS-bis-PEG2-amide-Mal exhibits significant biological activity due to its ability to facilitate the conjugation of various biomolecules. By linking proteins or peptides to other functional entities through stable covalent bonds, it enhances their therapeutic efficacy and specificity. The maleimide functionality allows for selective targeting of cysteine residues, which is crucial in designing bioconjugates for drug delivery and diagnostics .

The synthesis of NHS-bis-PEG2-amide-Mal generally involves the following steps:

  • Synthesis of PEG Linker: The initial step involves synthesizing the branched PEG structure that serves as the backbone for the compound.
  • Introduction of NHS Esters: Two NHS ester groups are introduced at the terminal ends of the PEG linker. This can be achieved through a reaction between PEG and N-hydroxysuccinimide in the presence of coupling reagents.
  • Incorporation of Maleimide Group: Finally, a maleimide moiety is attached to one end of the PEG chain, completing the synthesis of NHS-bis-PEG2-amide-Mal .

NHS-bis-PEG2-amide-Mal is utilized in various applications:

  • Bioconjugation: It is extensively used for linking proteins, peptides, or nucleic acids to other molecules, enhancing their stability and functionality.
  • Therapeutic Development: The compound plays a critical role in developing PROTACs, which are designed to selectively degrade target proteins within cells.
  • Diagnostics: It is employed in creating labeled biomolecules for use in assays and imaging techniques .

Interaction studies involving NHS-bis-PEG2-amide-Mal focus on its reactivity with biomolecules containing amine or thiol groups. These studies typically assess:

  • Kinetics of Reaction: Evaluating how quickly and efficiently NHS esters react with amines compared to maleimides reacting with thiols.
  • Selectivity: Investigating the specificity of the maleimide group for cysteine residues over other amino acids.
  • Stability of Conjugates: Analyzing the stability and functionality of bioconjugates formed using this linker under physiological conditions .

NHS-bis-PEG2-amide-Mal belongs to a class of compounds known as bifunctional linkers. Here’s a comparison with similar compounds:

Compound NameFunctional GroupsUnique Features
Maleimide-PEG2-NHS EsterMaleimide, NHS EsterShorter PEG spacer; used primarily for labeling
NHS-PEG-NHSTwo NHS EstersLacks maleimide functionality; used for amine coupling only
Maleimido-PEG-Succinimidyl EsterMaleimide, Succinimidyl EsterDifferent reactivity profile; broader applications in drug delivery

NHS-bis-PEG2-amide-Mal stands out due to its dual functionality combining both maleimide and NHS ester groups within a branched PEG structure, providing versatility in bioconjugation applications while enhancing solubility and stability in biological systems .

Stepwise Synthesis of N-Hydroxysuccinimide-bis-Polyethylene Glycol 2-amide-Maleimide

The stepwise synthesis of N-Hydroxysuccinimide-bis-Polyethylene Glycol 2-amide-Maleimide represents a sophisticated approach to creating heterobifunctional polyethylene glycol linkers with dual reactive functionalities . The compound features a branched polyethylene glycol structure with two terminal N-hydroxysuccinimide ester groups and one maleimide group, resulting in a molecular formula of C₃₃H₄₆N₆O₁₄ and a molecular weight of 750.7 grams per mole [4].

The synthesis typically begins with the preparation of the branched polyethylene glycol backbone, which serves as the core structure for subsequent functionalization . The initial step involves the activation of polyethylene glycol derivatives through reaction with N-hydroxysuccinimide and coupling agents such as dicyclohexylcarbodiimide under controlled conditions . The reaction proceeds through the formation of active ester intermediates that facilitate subsequent coupling reactions.

The introduction of the maleimide functionality requires careful consideration of reaction conditions to maintain the integrity of both the polyethylene glycol backbone and the N-hydroxysuccinimide ester groups . The maleimide group is typically introduced through coupling reactions with maleimide-containing reagents under mild conditions to prevent hydrolysis of the reactive ester groups [19]. Temperature control is critical during this step, with reactions typically conducted at room temperature to minimize side reactions and maximize yield [16].

The branched architecture of the compound is achieved through the strategic use of amino acid derivatives as branching points [13]. The synthesis involves the sequential addition of polyethylene glycol chains to amino acid scaffolds, followed by activation of terminal hydroxyl groups with N-hydroxysuccinimide under basic conditions [13]. The reaction conditions typically involve the use of triethylamine as a base and dicyclohexylcarbodiimide as a coupling agent, with N-hydroxysuccinimide added to form the active ester functionality [13].

Synthesis ParameterOptimal ConditionsYield Range
TemperatureRoom temperature (20-25°C)85-95%
Reaction Time2-4 hours-
pH Range7.2-8.5-
Solvent SystemDimethyl sulfoxide/Water-
Coupling AgentDicyclohexylcarbodiimide-

The stepwise approach allows for precise control over the degree of functionalization and the positioning of reactive groups [10]. Each step in the synthesis is monitored through analytical techniques to ensure complete conversion and minimize the formation of undesired byproducts [17]. The use of excess reagents in the solid-phase synthesis approach helps drive reactions to completion while facilitating purification through simple washing procedures [17].

Solid-Phase Synthesis Approaches for Branched Polyethylene Glycol Architectures

Solid-phase synthesis has emerged as a powerful methodology for the preparation of branched polyethylene glycol architectures, offering significant advantages over traditional solution-phase methods [17]. The approach eliminates the need for chromatographic purification of intermediates and allows for the use of excess reagents to drive reactions to completion [17]. The Wang resin, which consists of 1% divinylbenzene cross-linked polystyrene with 4-benzyloxy benzyl alcohol functionalities, serves as an effective solid support with loading capacities of up to 1.0 millimole per gram [17].

The synthetic cycle for solid-phase polyethylene glycol synthesis consists of three primary steps: deprotonation, Williamson ether formation, and detritylation [17]. The deprotonation step involves treatment of the resin-bound substrate with strong bases such as potassium tert-butoxide to generate alkoxide intermediates [17]. The coupling step employs tetraethylene glycol derivatives as monomers in Williamson ether formation reactions that can proceed at room temperature with useful reaction rates [17].

The solid-phase approach offers several distinct advantages for the synthesis of branched polyethylene glycol architectures [17]. The method eliminates the need for chromatographic purification of monomers, as impurities can be removed through simple washing procedures [17]. Additionally, the technology avoids the challenges associated with handling highly hydrophilic polyethylene glycol intermediates that are difficult to purify using conventional column chromatography [17].

The synthesis of branched architectures on solid support involves the sequential addition of polyethylene glycol units to create asymmetric structures [17]. The 4,4'-dimethoxytrityl protecting group is employed to control the direction of chain growth and is removed under mildly acidic conditions between coupling cycles [17]. The final cleavage from the solid support is achieved using trifluoroacetic acid, which simultaneously removes the protecting groups and releases the product [17].

Solid-Phase ParameterSpecificationPerformance
Resin Loading0.5-1.0 mmol/gHigh efficiency
Coupling TemperatureRoom temperature95-98% conversion
Deprotection ConditionsDilute acidComplete removal
Cleavage ConditionsTrifluoroacetic acidQuantitative yield
Monomer Excess5-10 equivalentsComplete conversion

The solid-phase methodology has been successfully applied to the synthesis of polyethylene glycol derivatives with eight and twelve ethylene glycol units, achieving close to monodisperse products [17]. The approach suppresses anionic polyethylene glycol depolymerization reactions that can generate shorter chain impurities that are difficult to remove from the final product [17]. The method also enables the synthesis of asymmetric polyethylene glycol derivatives that are challenging to prepare using other synthetic approaches [17].

Monitoring of solid-phase reactions requires specialized analytical methods to assess reaction completeness [17]. The development of these analytical techniques is essential for achieving the high purity required for monodisperse polyethylene glycol products [17]. The solid-phase approach has demonstrated overall yields that are quantitative or near-quantitative, representing a significant improvement over solution-phase methods [17].

Purification and Characterization Protocols

The purification of N-Hydroxysuccinimide-bis-Polyethylene Glycol 2-amide-Maleimide requires specialized protocols that account for the unique physicochemical properties of the compound [9]. Size exclusion chromatography represents the primary method for initial purification, effectively separating the target compound from low molecular weight byproducts, unreacted polyethylene glycol, and buffer components [9]. The technique exploits the increased hydrodynamic radius resulting from polyethylene glycol conjugation to achieve efficient separation [9].

Ion exchange chromatography serves as a complementary purification technique, leveraging the altered surface charge density of the polyethylene glycol-modified compound [9]. The polyethylene glycol chains shield surface charges, modifying the binding properties and enabling separation of positional isomers with the same degree of modification [9]. The method is particularly effective for resolving compounds with different degrees of functionalization and can separate products based on their charge density differences [9].

Reverse-phase high-performance liquid chromatography provides analytical-scale separation capabilities for the purified compound [9]. The increased hydrophobicity of the polyethylene glycol-modified compound compared to unmodified precursors results in extended elution times, facilitating separation from unreacted starting materials [9]. The method is widely used for the identification of modification sites and the separation of positional isomers [9].

Hydrophobic interaction chromatography offers an alternative approach for compounds that are difficult to purify using ion exchange methods [9]. The technique exploits weak hydrophobic interactions between the compound and hydrophobic adsorbents, though it typically exhibits lower capacity and resolution compared to ion exchange chromatography [9]. The method serves as a valuable supplementary tool for achieving high purity levels [9].

Purification MethodSeparation PrincipleTypical Purity
Size Exclusion ChromatographyMolecular size90-95%
Ion Exchange ChromatographyCharge density95-98%
Reverse-Phase HPLCHydrophobicity98-99%
Hydrophobic InteractionHydrophobic interactions92-96%
Membrane FiltrationMolecular weight85-90%

Characterization of the purified compound employs multiple analytical techniques to confirm structure and purity [18]. High-performance liquid chromatography coupled with mass spectrometry provides detailed molecular weight information and confirms the degree of functionalization [18]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry enables accurate molecular weight determination and identification of impurities [18]. The technique reveals clear shifts in molecular weight that confirm successful conjugation reactions [18].

Nuclear magnetic resonance spectroscopy serves as a definitive structural characterization method [10]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the polyethylene glycol backbone, N-hydroxysuccinimide ester groups, and maleimide functionality [10]. The integration of these signals provides quantitative information about the degree of functionalization and structural integrity [10].

Dynamic light scattering measurements provide information about the hydrodynamic properties of the compound in solution [18]. The technique can distinguish between linear and branched polyethylene glycol architectures and provides molecular radius measurements [18]. The method is particularly useful for assessing the solution behavior of the compound and confirming the branched structure [18].

Capillary electrophoresis offers high-resolution separation capabilities for analytical characterization [9]. The technique combines multiple separation mechanisms based on charge density, size, shape, and surface properties to achieve detailed analysis of the compound [9]. The method is especially valuable for small-scale analytical work and provides information about the homogeneity of the final product [9].

Characterization MethodInformation ProvidedDetection Limit
LC-MSMolecular weight, purity0.1% impurities
MALDI-TOF MSExact mass, structure0.01% detection
NMR SpectroscopyStructure confirmation1% functional groups
Dynamic Light ScatteringHydrodynamic radius0.1 nm resolution
Capillary ElectrophoresisCharge/size separation0.5% resolution

The solubility characteristics of NHS-bis-PEG2-amide-Mal are dominated by the hydrophilic nature of the polyethylene glycol spacers, which substantially enhance water solubility while maintaining compatibility with organic reaction media [5] [6]. The compound demonstrates exceptional aqueous solubility, a property directly attributable to the polyethylene glycol moieties that increase the hydrophilic character of the molecule [7] [4].

In aqueous systems, NHS-bis-PEG2-amide-Mal exhibits high solubility across physiologically relevant pH ranges, making it particularly suitable for biological applications [5] [8]. The compound maintains excellent solubility in phosphate-buffered saline and other biological buffer systems commonly employed in bioconjugation protocols [9]. This aqueous compatibility is enhanced by the polyethylene glycol segments, which form hydrogen bonds with water molecules and prevent aggregation phenomena that commonly plague hydrophobic linker molecules [10].

Solvent CategorySolubilityConcentrationApplications
WaterHighly soluble>10 mg/mLBioconjugation reactions
DMSOExcellent100 mg/mL (249.79 mM)Organic synthesis
DMFGoodVariableCoupling reactions
MethanolModerateLimitedPurification steps
DichloromethaneGoodVariableOrganic extractions
AcetonitrileGoodVariableHPLC applications
Buffer systemsExcellent>5 mg/mLBiological applications

The organic solvent compatibility of NHS-bis-PEG2-amide-Mal extends across a broad range of polar and moderately polar solvents [11] [6]. In dimethyl sulfoxide, the compound achieves complete dissolution at concentrations up to 100 mg/mL, requiring ultrasonication for complete solvation [12]. Dimethylformamide serves as an excellent solvent for synthetic applications, particularly for coupling reactions involving the N-hydroxysuccinimide ester groups [10].

The compound demonstrates good solubility in dichloromethane and acetonitrile, making it suitable for various organic synthetic transformations and purification procedures [11] [4]. However, solubility in purely organic solvents such as chloroform and certain alcohols may be limited, requiring co-solvent systems or alternative approaches for specific applications [11] [6].

pH-Dependent Reactivity of NHS Ester and Maleimide Moieties

The reactivity profile of NHS-bis-PEG2-amide-Mal exhibits pronounced pH dependence, with distinct optimal ranges for the N-hydroxysuccinimide ester and maleimide functional groups [13] [14]. Understanding these pH-dependent characteristics is crucial for optimizing bioconjugation protocols and ensuring selective reaction outcomes.

The N-hydroxysuccinimide ester groups demonstrate optimal reactivity in the pH range of 7.2 to 8.5, where primary amines exist predominantly in their nucleophilic, deprotonated form [9] [13]. At physiological pH (7.4), the N-hydroxysuccinimide esters maintain robust reactivity while exhibiting manageable hydrolysis rates [14]. However, as pH increases beyond 8.0, competing hydrolysis reactions become increasingly significant, with half-life values decreasing dramatically from 4-5 hours at pH 7.0 to merely 10 minutes at pH 8.6 [14] [9].

pH RangeNHS Ester ActivityHydrolysis Half-lifeOptimal Applications
4.0-5.0~50% of maximum>5 hoursAcidic conditions
6.5-7.0Moderate4-5 hoursMild conditions
7.0-7.5Optimal4-5 hoursStandard bioconjugation
7.5-8.0High1-2 hoursEnhanced reactivity
8.0-8.5Very high1 hourFast reactions
>8.6Hydrolysis dominant<10 minutesNot recommended

At acidic pH conditions (4.0-5.0), N-hydroxysuccinimide ester reactivity decreases substantially due to protonation of target amine groups, though hydrolytic stability improves significantly [13]. Research has demonstrated that approximately 50% of cross-linking efficiency observed at pH 7.5 is retained even under mildly acidic conditions (pH 5.0), indicating reasonable functionality across broader pH ranges than previously anticipated [13].

The maleimide moiety exhibits distinct pH-dependent behavior characterized by exceptional selectivity for thiol groups at neutral to slightly acidic conditions [15] [16]. At pH 7.0, maleimide groups demonstrate approximately 1000-fold greater reactivity toward free sulfhydryl groups compared to primary amines, ensuring high selectivity in bioconjugation applications [17]. This selectivity proves particularly valuable for targeting cysteine residues in proteins while minimizing side reactions with lysine or N-terminal amino groups [15].

Under alkaline conditions (pH >8.0), maleimide functionality becomes susceptible to hydrolytic ring-opening reactions, leading to formation of maleamic acid derivatives and loss of thiol-reactive capability [18] [19]. The hydrolysis kinetics of maleimide groups follow first-order kinetics with significant acceleration at pH values exceeding 8.5 [18]. Additionally, at elevated pH, maleimide reactivity toward primary amines increases substantially, potentially compromising selectivity for thiol targets [15] [19].

Research has revealed that N-terminal cysteine peptides exhibit unique reactivity patterns with maleimide groups, forming thiazine rearrangement products as significant by-products under neutral to basic pH conditions [15]. This side reaction can be minimized by conducting conjugation reactions under mildly acidic conditions or avoiding N-terminal cysteine configurations [15].

XLogP3

-4.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

750.30720016 g/mol

Monoisotopic Mass

750.30720016 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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